molecular formula C25H26N4O4S B2593137 N-[2-(1H-吲哚-3-基)乙基]-6-(8-氧代-6-硫代亚磺酰基-5H-[1,3]二氧杂环[4,5-g]喹唑啉-7-基)己酰胺 CAS No. 688053-86-3

N-[2-(1H-吲哚-3-基)乙基]-6-(8-氧代-6-硫代亚磺酰基-5H-[1,3]二氧杂环[4,5-g]喹唑啉-7-基)己酰胺

货号 B2593137
CAS 编号: 688053-86-3
分子量: 478.57
InChI 键: BEYBFOGNHICPSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains an indole moiety and a quinazolinone moiety. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinazolinone is a heterocyclic compound with a two-ring structure which consists of a benzene ring fused to a quinazoline ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of aromatic rings (from the indole and quinazolinone moieties), amide linkages, and possibly a sulfanyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and quinazolinone moieties, as well as any functional groups present. For example, the indole moiety might undergo electrophilic substitution at the C3 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the presence and location of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .

科学研究应用

合成途径

研究探索了与 N-[2-(1H-吲哚-3-基)乙基]-6-(8-氧代-6-硫代亚磺酰基-5H-[1,3]二氧杂环[4,5-g]喹唑啉-7-基)己酰胺结构相关的化合物的各种合成途径。一项研究重点关注从邻氨基苯甲酰胺和异氰酸酯合成 2,3-二氢-5H-恶唑并[2,3-b]喹唑啉-5-酮和 3,4-二氢-2H,6.H-[1,3]-恶唑并[2,3-b]喹唑啉-6-酮,揭示了复杂的反应和中间体的形成 (Chern 等人,1988 年)。此外,喹诺[1,2-c]喹唑啉衍生物作为抗肿瘤苯并[c]菲啶类生物碱的类似物的合成表明,结构相关的化合物具有潜在的药物应用 (Phillips & Castle,1980 年)

结构研究

另一项研究合成了吲哚并[2,1-b]喹唑啉-6,12-二酮衍生物,研究了异构现象和计算机模拟生物利用度,展示了该化合物在药物开发中的潜力,特别是作为抗炎药 (Kovrizhina 等人,2022 年)

生物活性

抗菌和抗真菌特性

合成了一系列喹唑啉酮衍生物,展示了显着的抗菌和抗真菌活性,暗示了结构相关化合物在治疗感染中的潜在用途 (El-Shenawy,2017 年)。另一项研究合成了吲哚基噻二唑和喹唑啉酮基噻二唑衍生物,筛选了它们的抗菌活性,一些化合物显示出有效的抑制作用 (Singh 等人,2010 年)

抗肿瘤潜力

对喹唑啉衍生物的研究表明,一些合成的化合物表现出高抗单胺氧化酶和抗肿瘤活性,表明 N-[2-(1H-吲哚-3-基)乙基]-6-(8-氧代-6-硫代亚磺酰基-5H-[1,3]二氧杂环[4,5-g]喹唑啉-7-基)己酰胺在癌症治疗中的潜力 (Markosyan 等人,2015 年)。另一项研究开发了对恶性肿瘤细胞具有中等抗肿瘤活性的丁酰胺的合成程序,表明结构类似物在癌症研究中的相关性 (Horishny & Matiychuk,2020 年)

抗癌研究

已合成与查询化学物质结构相关的化合物并评估其抗癌活性,证明了对 MCF-7 人乳腺癌细胞系的中等至高活性,突出了此类化合物在癌症治疗中的潜在用途 (Abdelhamid 等人,2016 年)

作用机制

The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives have biological activity and are used in medicinal chemistry .

安全和危害

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

未来方向

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, and developing methods for its large-scale production .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the condensation of 2-(1H-indol-3-yl)ethanamine with 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid, followed by the addition of a hexanoyl chloride group to the resulting product. The final step involves the amidation of the resulting compound with hexanoyl chloride to form the desired product.", "Starting Materials": [ "2-(1H-indol-3-yl)ethanamine", "6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid", "hexanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-(1H-indol-3-yl)ethanamine with 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 2: Addition of hexanoyl chloride to the intermediate product in the presence of a base such as triethylamine (TEA) to form the corresponding hexanoyl amide intermediate.", "Step 3: Amidation of the hexanoyl amide intermediate with hexanoyl chloride in the presence of a coupling agent such as DCC and a catalyst such as DMAP to form the final product, N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] }

CAS 编号

688053-86-3

产品名称

N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

分子式

C25H26N4O4S

分子量

478.57

IUPAC 名称

N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C25H26N4O4S/c30-23(26-10-9-16-14-27-19-7-4-3-6-17(16)19)8-2-1-5-11-29-24(31)18-12-21-22(33-15-32-21)13-20(18)28-25(29)34/h3-4,6-7,12-14,27H,1-2,5,8-11,15H2,(H,26,30)(H,28,34)

InChI 键

BEYBFOGNHICPSX-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCCC4=CNC5=CC=CC=C54

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。